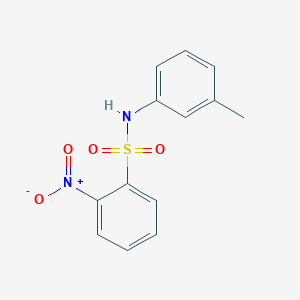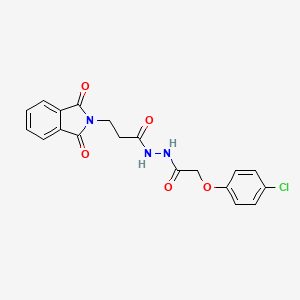
N'-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an isoindolinone moiety, and a hydrazide linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazide intermediate: The 4-chlorophenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with isoindolinone derivative: The hydrazide intermediate is then coupled with a suitable isoindolinone derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering gene expression: Affecting the transcriptional regulation of specific genes.
類似化合物との比較
Similar Compounds
N-(4-chlorophenoxy)acetylhydrazide: A simpler analog with similar functional groups.
3-(1,3-dioxoisoindolin-2-yl)propanehydrazide: Lacks the chlorophenoxy group but retains the isoindolinone and hydrazide moieties.
4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the hydrazide and isoindolinone components.
Uniqueness
N’-(2-(4-chlorophenoxy)acetyl)-3-(1,3-dioxoisoindolin-2-yl)propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C19H16ClN3O5 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC名 |
N'-[2-(4-chlorophenoxy)acetyl]-3-(1,3-dioxoisoindol-2-yl)propanehydrazide |
InChI |
InChI=1S/C19H16ClN3O5/c20-12-5-7-13(8-6-12)28-11-17(25)22-21-16(24)9-10-23-18(26)14-3-1-2-4-15(14)19(23)27/h1-8H,9-11H2,(H,21,24)(H,22,25) |
InChIキー |
NDJKHUIYGOGODP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone](/img/structure/B11700958.png)
![Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B11700960.png)

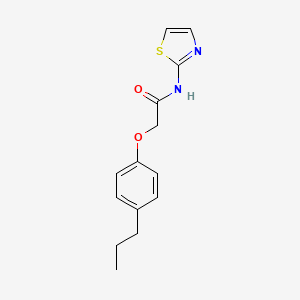
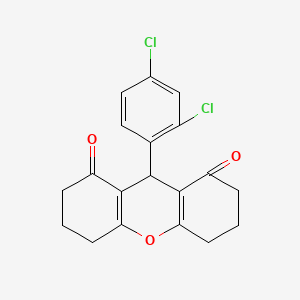
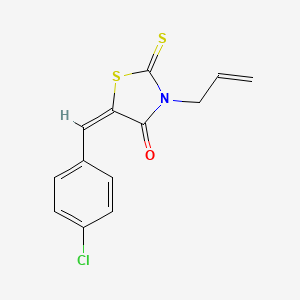
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]prop-2-enamide](/img/structure/B11700987.png)
![7-bromo-4-(3,5-dimethoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700994.png)
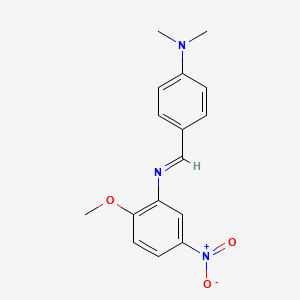
![3-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11701013.png)
![2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11701020.png)
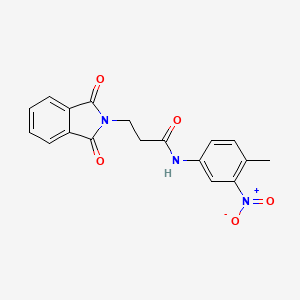
![2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B11701047.png)
